Fast blue B
Overview
Description
Fast blue B is a diazonium salt commonly used as a dye and staining agent in various scientific applications. It is known for its ability to form colored complexes with phenolic compounds, making it useful in biochemical assays and histological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast blue B can be synthesized through the diazotization of 4-amino-2,5-dimethoxybenzoic acid followed by coupling with benzoyl chloride. The reaction typically involves the following steps:
Diazotization: 4-amino-2,5-dimethoxybenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with benzoyl chloride to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Fast blue B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different colored products, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form colorless or differently colored products.
Substitution: this compound can undergo substitution reactions where the diazonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Various nucleophiles, including phenols and amines, can react with this compound under mild conditions.
Major Products Formed
Oxidation: Different colored azo compounds.
Reduction: Colorless or differently colored amines.
Substitution: Azo compounds with substituted functional groups.
Scientific Research Applications
Fast blue B is widely used in scientific research due to its versatile properties:
Chemistry: Used in the detection and quantification of phenolic compounds in various samples.
Biology: Employed as a staining agent for histological studies, particularly in the visualization of nerve cells and fibers.
Medicine: Utilized in diagnostic assays to detect enzyme activities, such as acetylcholinesterase and β-glucosidase.
Industry: Applied in the textile industry for dyeing fabrics and in the food industry for coloring products.
Mechanism of Action
Fast blue B exerts its effects through the formation of colored complexes with phenolic compounds. The diazonium group in this compound reacts with phenolic hydroxyl groups to form azo bonds, resulting in the formation of colored products. This reaction is the basis for its use in various biochemical assays and staining techniques.
Comparison with Similar Compounds
Similar Compounds
Fast blue BB: Another diazonium salt with similar staining properties but different solubility and stability characteristics.
Fast blue RR: Known for its use in histological staining but has different spectral properties compared to fast blue B.
Luxol fast blue: Used primarily for staining myelin in nerve tissues, with different chemical properties and staining mechanisms.
Uniqueness of this compound
This compound is unique due to its specific reactivity with phenolic compounds, making it highly suitable for biochemical assays and histological staining. Its ability to form stable colored complexes under mild conditions sets it apart from other similar compounds.
Properties
IUPAC Name |
4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2/h3-8H,1-2H3/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMCTXNYMSXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14263-94-6 (tetrachlorozincate(2-)(1:1)), 91-91-8 (dichloride) | |
Record name | Fast blue B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0066589 | |
Record name | C.I.Azoic Diazo Component 48 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20282-70-6, 91-91-8 | |
Record name | C.I. Azoic Diazo Component 48 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20282-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fast blue B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020282706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Blue BNS salt | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I.Azoic Diazo Component 48 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-bis(diazonium) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fast Blue B in histochemical staining?
A1: this compound functions as a coupling agent in histochemical staining procedures. It reacts with the products of enzymatic reactions, typically aromatic amines like naphthylamines, released from specific substrates. This coupling reaction forms colored, insoluble azo dyes that precipitate at the site of enzyme activity, allowing for visualization of the enzyme distribution in tissue sections. []
Q2: Can you provide a specific example of how this compound is used to detect enzyme activity in tissues?
A2: this compound is widely used in the histochemical detection of various enzymes, including esterases and phosphatases. For instance, in the detection of non-specific esterase, naphthol AS-acetate can be used as a substrate. The enzyme hydrolyzes the substrate, releasing naphthol AS. This compound then couples with the released naphthol AS, forming a visible, insoluble azo dye at the location of enzyme activity. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H14Cl2N4O2, and its molecular weight is 337.19 g/mol.
Q4: Does this compound exhibit characteristic spectroscopic properties?
A4: Yes, this compound displays characteristic absorption spectra. The azo dyes formed by its reaction with different aromatic amines exhibit distinct spectral maxima in the visible range (330-630 nm). This property allows for the differentiation of various enzymatic reaction products based on their spectral characteristics. []
Q5: How does the stability of this compound vary under different storage conditions?
A5: While specific details about the stability of this compound under various storage conditions aren't extensively discussed in the provided research, it's generally recommended to store diazonium salts in cool, dry conditions, protected from light and moisture, to prevent degradation. Freshly prepared solutions are often preferred for optimal results in many applications. []
Q6: What are the implications of this compound's stability for its use in various applications?
A6: The stability of this compound solutions can influence the sensitivity and reproducibility of assays. Degradation of the compound can lead to a decrease in its reactivity, affecting the intensity of color development and potentially leading to inaccurate results. This highlights the importance of using freshly prepared solutions or ensuring proper storage to maintain reagent stability and experimental reliability.
Q7: What are the main applications of this compound in analytical chemistry?
A7: this compound finds application in analytical chemistry for the detection and quantification of various compounds, particularly phenols and aromatic amines. Its ability to form colored complexes with these compounds enables their detection and quantification using spectrophotometric techniques. []
Q8: Can this compound be used for quantitative analysis, and if so, how?
A8: Yes, this compound can be utilized for quantitative analysis. A linear relationship exists between the concentration of the analyte (e.g., alkylresorcinols) and the absorbance of the azo dye formed with this compound. This allows for the creation of calibration curves, enabling the quantification of unknown samples by measuring their absorbance after reaction with this compound. []
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